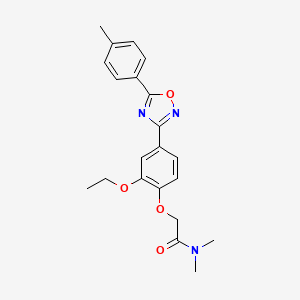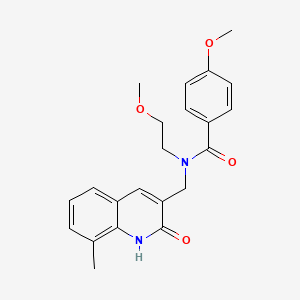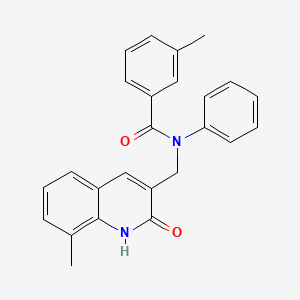
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide, also known as HMQ-TFA, is a novel compound with potential applications in scientific research. This compound has been synthesized using a unique method and has been found to have promising effects on biochemical and physiological processes.
作用机制
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been found to selectively inhibit certain protein kinases, making it a valuable tool for studying the specific functions of these enzymes.
Biochemical and Physiological Effects
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide inhibits the growth and proliferation of cancer cells, reduces inflammation, and protects against oxidative stress. In vivo studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of protein kinases, allowing researchers to study the specific functions of these enzymes. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have low toxicity and good bioavailability, making it a safe and effective tool for in vivo studies.
However, there are also limitations to the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide in lab experiments. Its high specificity means that it may not be useful for studying protein kinases with unknown functions. Additionally, its effects may vary depending on the specific cell type or disease model being studied.
未来方向
There are several future directions for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide in scientific research. One potential application is in the development of new cancer therapies. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further study in this area.
Another potential application is in the study of neurodegenerative diseases. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of these diseases. Further research is needed to determine whether N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide could be used as a therapeutic agent for these conditions.
Conclusion
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is a novel compound with potential applications in scientific research. Its ability to selectively inhibit protein kinases makes it a valuable tool for studying the specific functions of these enzymes. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been shown to have promising effects on biochemical and physiological processes and has several potential future directions for research.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is synthesized using a multi-step process involving the reaction of 8-hydroxyquinoline with N-phenylbenzamide. The resulting intermediate is then reacted with methyl iodide to produce N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide. This synthesis method has been optimized to produce high yields of pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has potential applications in scientific research due to its ability to selectively bind to and inhibit protein kinases. Protein kinases are enzymes that play a crucial role in regulating cellular processes such as cell growth, division, and differentiation. Dysregulation of protein kinases has been linked to various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-6-11-20(14-17)25(29)27(22-12-4-3-5-13-22)16-21-15-19-10-7-9-18(2)23(19)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPOKCXHLQTGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

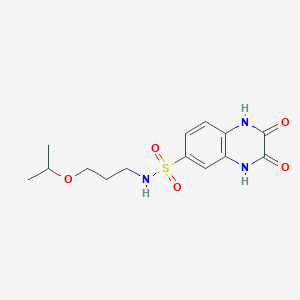
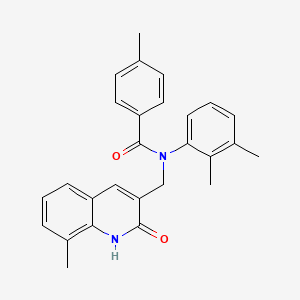
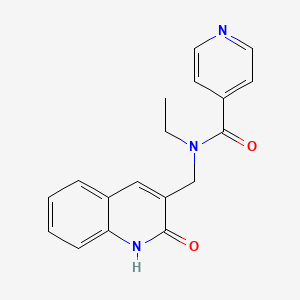

![4-methoxy-N-(2-phenoxyphenyl)-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7689698.png)
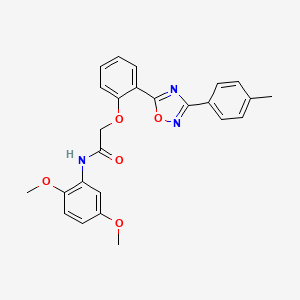
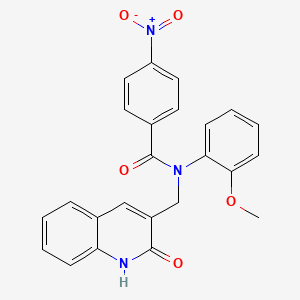

![N-(3,5-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689709.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)

